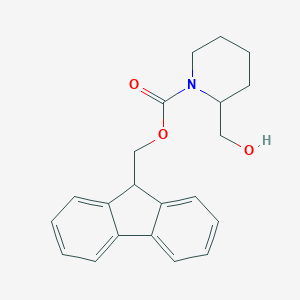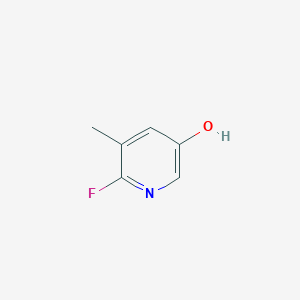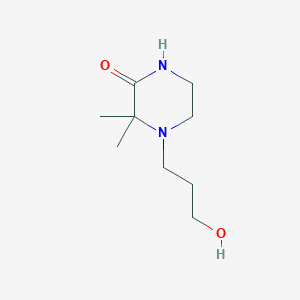
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one, also known as HDP, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields. This compound is a piperazinone derivative that has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one is not fully understood. However, it has been proposed that 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one may act by disrupting the cell membrane of microorganisms, leading to their death. In addition, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to bind to proteins, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. In addition, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to bind to proteins and alter their conformation, which may have implications for drug discovery and chemical biology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one in lab experiments is its high purity and yield, which allows for reproducible results. In addition, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to have broad-spectrum antimicrobial activity, making it a useful tool for studying the effects of antimicrobial agents. However, one limitation of using 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one. One area of interest is the development of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one-based antimicrobial agents for use in medicine and agriculture. In addition, further studies are needed to elucidate the mechanism of action of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one and its effects on proteins. Finally, the incorporation of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one into materials for use in various applications, such as drug delivery and tissue engineering, is an area of active research.
Métodos De Síntesis
The synthesis of 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one involves the reaction of 3,3-dimethylpiperazin-2-one with 3-chloropropanol in the presence of a base catalyst. The resulting product is then purified through crystallization. This method has been shown to yield 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one with high purity and yield.
Aplicaciones Científicas De Investigación
4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been found to have potential applications in various scientific research fields, including drug discovery, chemical biology, and materials science. In drug discovery, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. In chemical biology, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been used as a probe to study protein-ligand interactions. In materials science, 4-(3-Hydroxypropyl)-3,3-dimethylpiperazin-2-one has been incorporated into polymers to improve their mechanical properties.
Propiedades
Número CAS |
161459-57-0 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-(3-hydroxypropyl)-3,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-9(2)8(13)10-4-6-11(9)5-3-7-12/h12H,3-7H2,1-2H3,(H,10,13) |
Clave InChI |
HRTFIRHLZBOCQX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NCCN1CCCO)C |
SMILES canónico |
CC1(C(=O)NCCN1CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)
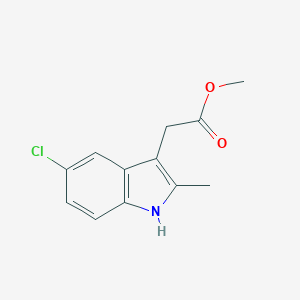
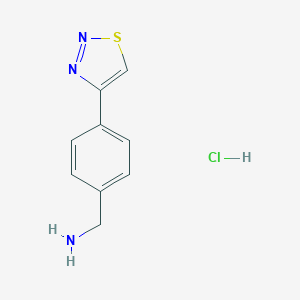
![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)
